molecular formula C19H16N4OS B5432779 N-(2-cyanophenyl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide

N-(2-cyanophenyl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide

Cat. No. B5432779
M. Wt: 348.4 g/mol
InChI Key: MOKZWCLNBGTABS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyanophenyl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide (CPITa) is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. CPITa is a thioacetamide derivative that has been synthesized through a multi-step process, and its unique chemical structure has made it an interesting compound to study.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide is not fully understood, but it has been suggested that it may act by inhibiting specific enzymes or signaling pathways in cells. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the production of pro-inflammatory cytokines in immune cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) in cells, which can prevent oxidative damage. This compound has also been shown to reduce the expression of genes involved in inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

N-(2-cyanophenyl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide has several advantages and limitations for lab experiments. One advantage is that it has been shown to have low toxicity in vitro, which makes it a safe compound to use in cell-based assays. However, its limited solubility in water can make it difficult to use in certain experiments. Additionally, its complex synthesis method can make it challenging to obtain large quantities of pure this compound.

Future Directions

There are several future directions for research on N-(2-cyanophenyl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide. One area of interest is its potential use as a drug candidate for the treatment of cancer and inflammatory diseases. Further studies are needed to elucidate its mechanism of action and optimize its chemical properties for drug development. This compound can also be investigated for its potential use as an anti-microbial agent, as it has been shown to have activity against certain bacterial strains. Finally, this compound can be used as a tool compound to study specific enzymes or signaling pathways in cells.

Synthesis Methods

N-(2-cyanophenyl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide has been synthesized using a multi-step process that involves the reaction of 2-cyanophenylacetic acid with thionyl chloride to form 2-cyanophenylacetyl chloride. This intermediate is then reacted with 4-methyl-5-phenyl-1H-imidazole-2-thiol to form this compound. The synthesis method has been optimized to obtain high yields of pure this compound.

Scientific Research Applications

N-(2-cyanophenyl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide has been found to have potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has been investigated for its potential use as a drug candidate for the treatment of cancer, bacterial infections, and inflammatory diseases.

properties

IUPAC Name

N-(2-cyanophenyl)-2-[(5-methyl-4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c1-13-18(14-7-3-2-4-8-14)23-19(21-13)25-12-17(24)22-16-10-6-5-9-15(16)11-20/h2-10H,12H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKZWCLNBGTABS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)SCC(=O)NC2=CC=CC=C2C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.